N-(3-ethoxyphenyl)-4-methoxybenzamide

Description

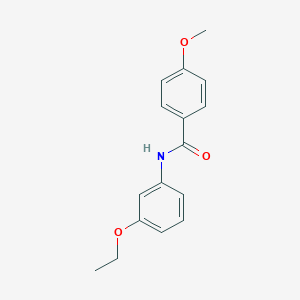

N-(3-Ethoxyphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzoyl group linked to a 3-ethoxyaniline moiety. Benzamides are known for their versatility in medicinal chemistry, often serving as scaffolds for receptor-targeting agents due to their hydrogen-bonding capabilities and metabolic stability . The 3-ethoxy and 4-methoxy substituents likely influence its electronic properties, solubility, and binding interactions, as seen in related compounds .

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

N-(3-ethoxyphenyl)-4-methoxybenzamide |

InChI |

InChI=1S/C16H17NO3/c1-3-20-15-6-4-5-13(11-15)17-16(18)12-7-9-14(19-2)10-8-12/h4-11H,3H2,1-2H3,(H,17,18) |

InChI Key |

RUQLKMYPVXZLFV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(3-Ethoxyphenyl)-4-Methoxybenzamide and Analogues

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group in EPPTB enhances binding specificity to TAAR1 but reduces metabolic stability .

- Alkoxy vs. Alkyl Substituents : The 3-ethoxy group in the target compound may improve solubility compared to 3-methyl analogs (e.g., N-(3-methylphenyl)-4-methoxybenzamide) .

- Aminoalkyl Chains: N-(6-aminohexyl)-4-methoxybenzamide demonstrates pH-dependent hydrolytic instability, suggesting that side-chain modifications critically influence chemical robustness .

Key Findings :

- TAAR1 Antagonism : EPPTB’s high potency at mouse TAAR1 highlights the importance of the 3-ethoxy-phenyl moiety, though species-specific efficacy limits translational applications .

- EGFR Inhibition : Quinazolin-derived benzamides (e.g., 7j) show strong EGFR binding, suggesting that planar aromatic systems enhance kinase inhibition .

- Catalytic Applications : Chiral benzamides like N-(9-deoxyepicinchonine-9-yl)-4-methoxybenzamide enable asymmetric synthesis, leveraging methoxy groups for steric control .

Chemical Stability and Reactivity

- pH Sensitivity: N-(6-aminohexyl)-4-methoxybenzamide undergoes rapid hydrolysis below pH 5.2, with 80% degradation at pH 4.5 after 24 hours. This contrasts with simpler analogs (e.g., N-(tert-butyl)-4-methoxybenzamide), which lack hydrolytically labile bonds .

- Synthetic Routes: Carbonylation: N-(tert-butyl)-4-methoxybenzamide is synthesized via cobalt-catalyzed aminocarbonylation, a method applicable to diverse aryl halides . Amide Coupling: EPPTB and related compounds are typically prepared using carbodiimide-mediated coupling, optimized for electron-deficient substrates .

Physicochemical Properties

- Solubility: The 3-ethoxy group in this compound likely enhances lipophilicity compared to polar substituents (e.g., aminohexyl), balancing membrane permeability and aqueous solubility .

- Crystallography: Derivatives like N-(3-cyano-phenyl)-4-methoxybenzamide have been characterized via X-ray diffraction, revealing planar benzamide cores critical for crystal packing and intermolecular interactions .

Preparation Methods

Synthesis of 4-Methoxybenzoyl Chloride

The synthesis of 4-methoxybenzoyl chloride serves as a critical first step in classical amidation routes. In a representative procedure, 4-methoxybenzoic acid (10 mmol) is dissolved in anhydrous dichloromethane (DCM) with catalytic dimethylformamide (DMF). Thionyl chloride (1.5 equiv) is added dropwise under ice-cooling, followed by reflux at 40°C for 3 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and excess thionyl chloride is removed under reduced pressure. The resulting acyl chloride is typically obtained in >90% purity and used directly without further purification.

Coupling with 3-Ethoxyaniline

The acyl chloride is reacted with 3-ethoxyaniline (1.1 equiv) in the presence of triethylamine (2.0 equiv) as a base. The reaction proceeds in tetrahydrofuran (THF) at room temperature for 6–8 hours, yielding N-(3-ethoxyphenyl)-4-methoxybenzamide as a white crystalline solid. Workup involves sequential washes with 5% HCl, sodium bicarbonate, and brine, followed by recrystallization from ethanol/water (3:1). This method achieves yields of 75–85%, with melting points consistent with literature values (165–167°C).

Preparation Using Coupling Agents

EDCI/DMAP-Mediated Coupling

A contemporary approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) as coupling agents. 4-Methoxybenzoic acid (1.0 equiv) and 3-ethoxyaniline (1.1 equiv) are dissolved in DCM, followed by addition of EDCI (1.2 equiv) and DMAP (0.1 equiv). The mixture is stirred at room temperature for 12 hours, after which the product is extracted with DCM and purified via silica gel chromatography (petroleum ether/ethyl acetate, 4:1). This method offers mild conditions and avoids acyl chloride handling, albeit with slightly lower yields (70–75%).

HATU/DIPEA-Assisted Amide Formation

For high-yielding, rapid couplings, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) are utilized. 4-Methoxybenzoic acid (1.0 equiv) is activated with HATU (1.1 equiv) in DMF for 10 minutes before adding 3-ethoxyaniline (1.05 equiv) and DIPEA (2.0 equiv). The reaction completes within 2 hours at room temperature, yielding 80–85% after column chromatography. This method is preferred for sterically hindered substrates but incurs higher reagent costs.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Acyl Chloride + Amine | SOCl₂, Et₃N | THF, RT, 8 h | 75–85% | >95% | |

| EDCI/DMAP | EDCI, DMAP | DCM, RT, 12 h | 70–75% | >90% | |

| HATU/DIPEA | HATU, DIPEA | DMF, RT, 2 h | 80–85% | >98% |

Key Observations :

-

Acyl Chloride Route : Economical for large-scale synthesis but requires handling corrosive reagents.

-

EDCI/DMAP : Suitable for acid-sensitive substrates but necessitates chromatographic purification.

-

HATU/DIPEA : Delivers high purity and rapid kinetics but is cost-prohibitive for industrial applications.

Optimization and Industrial Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.